molecular formula C8H7BrN2O2 B592074 6-Bromo-2H-1,4-benzooxazine-3(4H)-one oxime CAS No. 1219717-21-1

6-Bromo-2H-1,4-benzooxazine-3(4H)-one oxime

Cat. No. B592074
CAS RN: 1219717-21-1
M. Wt: 243.06
InChI Key: XPVGDQHRHHLVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2H-1,4-benzooxazine-3(4H)-one oxime, commonly referred to as BBOX, is a heterocyclic compound with a variety of applications in scientific research. It is a versatile compound that can be used in various laboratory experiments and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. BBOX has many advantages as a research compound, including its low cost, availability, and stability. In addition, its unique properties make it an ideal tool for studying the mechanisms of action and biochemical and physiological effects of various drugs and other compounds.

Scientific Research Applications

BBOX is widely used in scientific research due to its versatile properties. It has been used in a variety of laboratory experiments, including investigations into the biochemical and physiological effects of various drugs and other compounds. BBOX has also been used in studies of the mechanisms of action of various drugs, as well as in studies of the structure and function of proteins and enzymes. In addition, BBOX has been used to study the effects of environmental toxins on the human body.

Mechanism of Action

The mechanism of action of BBOX is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to interact with the active site of the enzyme and to prevent it from catalyzing the reaction. In addition, BBOX may also act as a competitive inhibitor, preventing the binding of the substrate to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of BBOX are not fully understood. However, it has been shown to inhibit the metabolism of drugs and other compounds, as well as to interfere with the binding of substrates to enzymes. In addition, BBOX has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition can lead to an increase in the levels of drugs and other compounds in the body, resulting in increased side effects and toxicity.

Advantages and Limitations for Lab Experiments

BBOX has many advantages as a research compound, including its low cost, availability, and stability. In addition, its unique properties make it an ideal tool for studying the mechanisms of action and biochemical and physiological effects of various drugs and other compounds. However, BBOX also has some limitations. For instance, its mechanism of action is not fully understood and it can interfere with the binding of substrates to enzymes. In addition, it can also lead to an increase in the levels of drugs and other compounds in the body, resulting in increased side effects and toxicity.

Future Directions

Given the versatility and potential of BBOX, there are many possible future directions for research. One potential area of research is to further investigate the biochemical and physiological effects of BBOX. This could include studying the effects of BBOX on the metabolism of drugs and other compounds, as well as its effects on protein structure and function. In addition, further research could be undertaken to better understand the mechanism of action of BBOX and its potential as an inhibitor of enzyme activity. Finally, further research could be done to explore the potential of BBOX as a therapeutic agent.

Synthesis Methods

BBOX can be synthesized by a variety of methods. One of the most common methods is the reaction of bromine and 1,4-benzooxazine in the presence of aqueous sodium hydroxide. The reaction is carried out at room temperature and the resulting product is a yellow-orange solid. The product can then be purified using recrystallization or column chromatography.

properties

IUPAC Name

N-(6-bromo-2H-1,4-benzoxazin-3-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-1-2-7-6(3-5)10-8(11-12)4-13-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVGDQHRHHLVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)Br)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine

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